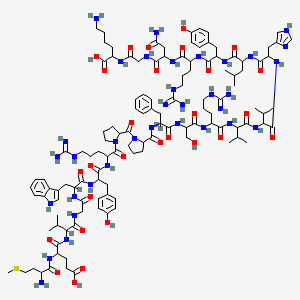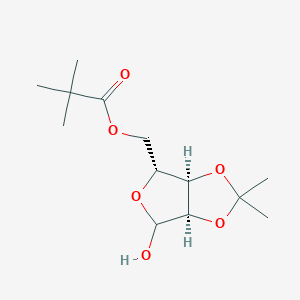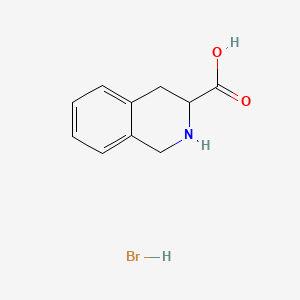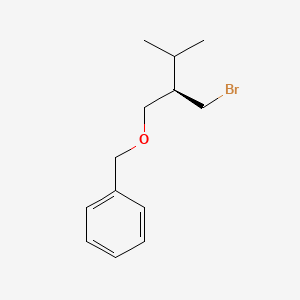
(R)-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene is a cyclic hydrocarbon with a chemical formula C6H6. Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom . Benzene is an aromatic hydrocarbon, a chemical compound composed of carbon and hydrogen atoms with alternating double bonds forming a ring .
Synthesis Analysis
Benzene rings are exceptionally stable chemically, in part because of their ability to host six delocalized electrons . Synthetic chemists have developed methods that selectively break these rings open, highlighting their potential as building blocks for making open-chain molecules . The synthesis of benzene derivatives often involves reactions such as acylation and bromination .Molecular Structure Analysis
Benzene contains six carbon atoms connected in a hexagonal ring. It is exceptionally stable chemically, in part because of its ability to host six delocalized electrons . This delocalization causes the electrons to be more strongly held, making benzene more stable and less reactive than expected for an unsaturated hydrocarbon .Chemical Reactions Analysis
Benzene is highly prone to electrophilic substitution reactions compared to addition reactions as it loses its aromaticity during addition reactions . Common benzene reactions include nitration, sulfonation, and halogenation . In alkylbenzenes, the carbon atom which is attached to the aromatic ring is particularly reactive .Wissenschaftliche Forschungsanwendungen
Polymerization and Copolymerization
- Radical Polymerization and Copolymerization : The homopolymerization of methyl 2-(acyloxymethyl)acrylates, prepared by nucleophilic substitution of methyl 2-(bromomethyl)acrylate, was found to be faster than methyl methacrylate (MMA) despite the presence of large 2-substituents. This indicates potential applications in polymer synthesis and material science (Kobatake, Yamada, & Aoki, 1995).
Synthesis of Bioactive Compounds
- Synthesis of Biologically Active Compounds : The compound has been used in the synthesis of natural products such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol. This highlights its importance in the creation of complex molecular structures with potential biological activities (Akbaba et al., 2010).
Liquid Crystal and Photophysical Properties
- Liquid Crystal and Photophysical Properties : The compound has been used in the study of laterally fluorinated azo-ester materials, which showed unique liquid crystalline behaviors. Such studies are important for the development of advanced materials for displays and other optical applications (Kamal, Salleh, Mahmud, & Zahid, 2021).
Carbonylation of Hydrocarbons
- Carbonylation of Hydrocarbons : Research involving RhCl(CO)(PMe3)2 under irradiation showed potential applications in converting hydrocarbons into more functional compounds like aldehydes, which are valuable in the chemical industry (Sakakura, Sodeyama, Sasaki, Wada, & Tanaka, 1990).
Molecular Inclusion Compounds
- Molecular Inclusion Compounds : The crystal structure determinations of bromomethylsubstituted benzenes have been studied to understand their interactions, which is crucial for designing molecular inclusion compounds used in pharmaceuticals and material science (Jones, Kuś, & Dix, 2012).
Conformational Analysis
- Conformational Analysis in Organic Chemistry : Conformational analysis of compounds like 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-ones) involved the use of this compound. Such studies are important for understanding molecular interactions and designing bioactive agents (Ferreira & Figueroa-Villar, 2014).
Synthesis of Functionalized Benzenes
- Synthesis of Functionalized Benzenes : The compound has been used in the synthesis of functionalized benzenes, which are key intermediates in the production of various industrial and pharmaceutical chemicals (Reus et al., 2012).
Wirkmechanismus
Target of Action
Benzene derivatives are known to interact with various enzymes and proteins in the body, influencing their function
Mode of Action
Benzene derivatives typically undergo nucleophilic aromatic substitution, with a new twist; a nucleophilic aromatic substitution that passes through a strange-looking intermediate called an aryne . The compound may also undergo side-chain reactions
Biochemical Pathways
For instance, they can influence the pathways for 2,4-dinitrotoluene (2,4-DNT) and nitrobenzene
Pharmacokinetics
The pharmacokinetics of benzene derivatives have been studied extensively . These studies could provide a starting point for understanding the pharmacokinetics of this compound.
Result of Action
Benzene and its derivatives are known to cause genetic damage
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ®-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. For instance, occupational exposure to benzene has been linked to genetic damage . Moreover, the concentration of benzene in the environment can affect its health risks
Eigenschaften
IUPAC Name |
[(2R)-2-(bromomethyl)-3-methylbutoxy]methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-11(2)13(8-14)10-15-9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRDHWGOETUEBH-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COCC1=CC=CC=C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](COCC1=CC=CC=C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705566 |
Source


|
| Record name | {[(2R)-2-(Bromomethyl)-3-methylbutoxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179993-02-3 |
Source


|
| Record name | {[(2R)-2-(Bromomethyl)-3-methylbutoxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

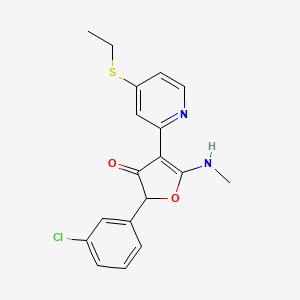

![4-[2-(Methylcarbamoyl)hydrazino]benzoic acid](/img/structure/B575396.png)
![5,6-Difluorobicyclo[2.2.1]heptan-2-one](/img/structure/B575397.png)


![N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide](/img/structure/B575402.png)
